Dideschloro Florfenicol-d3

LC-MS/MS method validation Matrix effect correction Florfenicol amine residue

Dideschloro Florfenicol-d3 (C₁₂H₁₃D₃FNO₄S, MW 292.34) is a tri-deuterated analog of dideschloro florfenicol, which is the dechlorinated metabolite of the veterinary antibiotic florfenicol. This compound is exclusively utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of florfenicol amine (FFA), the designated marker residue for florfenicol in food-producing animals.

Molecular Formula C12H16FNO4S
Molecular Weight 292.34 g/mol
Cat. No. B15599470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDideschloro Florfenicol-d3
Molecular FormulaC12H16FNO4S
Molecular Weight292.34 g/mol
Structural Identifiers
InChIInChI=1S/C12H16FNO4S/c1-8(15)14-11(7-13)12(16)9-3-5-10(6-4-9)19(2,17)18/h3-6,11-12,16H,7H2,1-2H3,(H,14,15)/t11-,12-/m1/s1/i1D3
InChIKeySMWQTDMSXSQXOI-GOLXAPTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dideschloro Florfenicol-d3: Isotopically Labeled Internal Standard for Florfenicol Amine Quantification in Residue Analysis


Dideschloro Florfenicol-d3 (C₁₂H₁₃D₃FNO₄S, MW 292.34) is a tri-deuterated analog of dideschloro florfenicol, which is the dechlorinated metabolite of the veterinary antibiotic florfenicol . This compound is exclusively utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of florfenicol amine (FFA), the designated marker residue for florfenicol in food-producing animals [1]. The incorporation of three deuterium atoms in the acetamide moiety creates a mass shift of +3 Da relative to the unlabeled analyte, enabling chromatographic co-elution with near-identical ionization efficiency while permitting unequivocal mass spectrometric differentiation for quantitative correction of matrix effects and recovery losses [2].

Why Dideschloro Florfenicol-d3 Cannot Be Replaced by Non-Deuterated or Alternative Isotopic Internal Standards


In LC-MS/MS residue analysis, matrix effects—including ion suppression or enhancement from co-extracted biological components—can bias quantitative accuracy by 30% or more when using external calibration or structurally dissimilar internal standards [1]. Non-deuterated structural analogs (e.g., chloramphenicol-d5) exhibit differential chromatographic retention and ionization behavior in complex matrices such as liver, kidney, and muscle tissues, leading to variable correction efficiency and compromised method reproducibility [2]. Even among deuterated florfenicol-related compounds, the specific positional deuteration pattern and molecular structure of the internal standard determine its co-elution fidelity and matrix-matching capability [3]. Regulatory method validation under Commission Decision 2002/657/EC and FDA guidance requires demonstration that the internal standard adequately compensates for matrix effects across the calibration range, a criterion that generic substitutes frequently fail to meet [1].

Quantitative Evidence Differentiating Dideschloro Florfenicol-d3 from Alternative Internal Standards


Deuterated Analog Internal Standard Correction Achieves Comparable Performance to Non-Analog IS While Maintaining Structural Fidelity

In a multi-tissue LC-MS/MS method validation for total florfenicol residues (expressed as FFA equivalents), the use of tri-deuterated FFA (FFA-D3) as internal standard demonstrated that deuterated analog versus non-analog internal standard correction can be comparable in terms of quantitative accuracy, while providing the superior structural fidelity required for confirmatory analysis under regulatory criteria [1]. The method employing FFA-D3 achieved intra-lab method reproducibilities ranging from 7% to 11% RSD across bovine, equine, and porcine kidney, liver, and muscle tissues [1].

LC-MS/MS method validation Matrix effect correction Florfenicol amine residue Stable isotope-labeled internal standard

Regulatory MRL Compliance for Florfenicol Amine Residues Necessitates Precise Quantification Across Multiple Tissue Types

Florfenicol amine is the designated marker residue for florfenicol in food-producing animals, with maximum residue limits (MRLs) established by both the European Union and United States [1]. EU MRLs for bovine tissues are 200 μg/kg (muscle), 3000 μg/kg (liver), and 300 μg/kg (kidney) [1]. US tolerances for cattle are 0.3 ppm (muscle) and 3.7 ppm (liver); for swine, 0.2 ppm (muscle) and 2.5 ppm (liver) [2]. Quantification at these low ppb-level concentrations in complex tissue matrices requires an isotopically matched internal standard to correct for matrix effects and achieve the precision mandated by regulatory method validation criteria [3].

Maximum residue limit Florfenicol amine marker residue Food safety monitoring Regulatory compliance

Structural Divergence from Chloramphenicol-d5 Limits Cross-Analyte Internal Standard Applicability

Multiple published LC-MS/MS methods for florfenicol and FFA quantification have utilized chloramphenicol-d5 as internal standard despite its structural dissimilarity from florfenicol-related analytes [1]. Chloramphenicol contains a nitro group and lacks the methylsulfonyl moiety characteristic of florfenicol and its metabolites, resulting in different chromatographic retention and ionization behavior . The use of a non-analog internal standard introduces differential matrix effect compensation, which can lead to biased quantification particularly in complex matrices where ion suppression patterns vary across the chromatographic run [1]. In contrast, Dideschloro Florfenicol-d3 shares the identical core structure and functional groups (methylsulfonyl phenyl, fluorinated side chain, acetamide) of the dideschloro florfenicol/FFA analyte class, ensuring co-elution and matched matrix effects .

Internal standard selection Matrix effect Ion suppression Cross-analyte correction

High-Value Application Scenarios for Dideschloro Florfenicol-d3 in Veterinary Drug Residue Analysis


Regulatory Residue Monitoring in Food-Producing Animals

Laboratories performing official residue control for veterinary medicinal products in foodstuffs of animal origin under EU Commission Decision 2002/657/EC or FDA compliance programs require validated LC-MS/MS methods capable of quantifying florfenicol amine at MRLs as low as 0.2 ppm (200 μg/kg) in muscle tissues . Dideschloro Florfenicol-d3 serves as the SIL-IS to correct for matrix effects in complex tissue homogenates (liver, kidney, muscle), enabling method validation parameters (recovery, precision, CCα, CCβ) to meet regulatory acceptance criteria [1]. The deuterated analog approach ensures compliance with identification point requirements for confirmatory analysis [1].

Pharmacokinetic and Tissue Residue Depletion Studies

In pharmacokinetic studies assessing florfenicol absorption, distribution, metabolism, and excretion (ADME) in target species (e.g., cattle, swine, poultry, fish), accurate quantification of FFA as the marker residue is essential for establishing withdrawal periods and ensuring food safety . Dideschloro Florfenicol-d3 provides matrix-matched internal standardization across diverse biological specimens (plasma, urine, feces, edible tissues), compensating for variable extraction efficiency and ion suppression that would otherwise bias calculated PK parameters such as AUC, Cmax, and terminal half-life [1].

Environmental Fate and Antibiotic Degradation Studies

Dideschloro florfenicol is identified as a primary dechlorinated metabolite in environmental degradation studies of florfenicol using advanced remediation technologies such as sulfidized nanoscale zero-valent iron (S-nZVI) or electrocatalytic dechlorination . Quantifying this transformation product in complex environmental matrices (wastewater, soil, sediment) requires an isotopically labeled analog to overcome matrix effects from dissolved organic matter and inorganic interferents. Dideschloro Florfenicol-d3 is structurally suited for this application due to its direct correspondence to the dechlorinated metabolite rather than the parent drug .

Multi-Residue Method Development for Amphenicol Antibiotics

Methods simultaneously determining chloramphenicol, thiamphenicol, florfenicol, and FFA residues in a single analytical run require analyte-specific internal standards to address differential matrix effects across the chromatographic separation . Dideschloro Florfenicol-d3 provides targeted correction for the florfenicol amine channel within multi-analyte panels, avoiding the quantification bias introduced when a single internal standard (e.g., chloramphenicol-d5) is applied across structurally divergent amphenicol compounds [1].

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